3-cyclohexyl-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused [1,2,3]triazolo[4,5-d]pyrimidin-7-yl core linked to a piperazine moiety. Key structural features include:
- 3-Methoxyphenyl substituent: Positioned at the 3rd position of the triazole ring, this electron-donating group may enhance solubility and influence receptor binding.
- Piperazine linker: Facilitates conformational flexibility and interaction with biological targets.
- Cyclohexylpropan-1-one group: A lipophilic substituent contributing to membrane permeability and pharmacokinetic stability.
While synthesis protocols for analogous compounds (e.g., ) involve condensation reactions with malononitrile or cyanoacetate derivatives, the exact synthetic route for this compound remains unspecified in the provided evidence. Its structural design suggests optimization for balanced lipophilicity and target engagement.
Properties
IUPAC Name |
3-cyclohexyl-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N7O2/c1-33-20-9-5-8-19(16-20)31-24-22(27-28-31)23(25-17-26-24)30-14-12-29(13-15-30)21(32)11-10-18-6-3-2-4-7-18/h5,8-9,16-18H,2-4,6-7,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGKXULQNIIFAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5CCCCC5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-cyclohexyl-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways within biological systems. The triazolopyrimidine moiety is known to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on molecular analogs.
Key Findings:
Substituent Effects: Electron-donating groups (e.g., 3-methoxy, 3,4-dimethoxy): Likely improve solubility and modulate target affinity compared to electron-withdrawing groups (Cl, F). The 3-methoxy group in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets.
Backbone Modifications: The cyclohexylpropan-1-one group in the target compound and ’s analog provides greater conformational rigidity compared to the cyclohexylmethanone in ’s compound. This rigidity may influence binding kinetics and metabolic stability. ’s compound features a phenylpiperazine ethyl group, which introduces additional hydrogen-bonding sites but may increase metabolic liability due to the ethyl linker .
Hypothesized Pharmacological Profiles: The target compound’s 3-methoxy group could confer selective binding to adenosine or serotonin receptors, as methoxy-substituted triazolopyrimidines are reported in CNS research. Halogenated analogs () might exhibit stronger kinase inhibition, as seen in fluorinated kinase inhibitors like imatinib derivatives.
Biological Activity
The compound 3-cyclohexyl-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a triazolopyrimidine core, which is known for various pharmacological properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 435.532 g/mol. The structure features multiple functional groups that contribute to its biological activity, including a triazole ring and a piperazine moiety.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, particularly in antimicrobial and anticancer domains. The triazolopyrimidine derivatives have shown promising results against various pathogens and cancer cell lines.
Antimicrobial Activity
Studies have demonstrated that triazolopyrimidine derivatives possess significant antimicrobial properties. For instance:
| Compound | Activity | EC50 (μg/mL) | Reference |
|---|---|---|---|
| Triazolopyrimidine A | Against E. coli | 10.5 | |
| Triazolopyrimidine B | Against S. aureus | 12.8 | |
| Triazolopyrimidine C | Against fungi (C. albicans) | 15.0 |
These results suggest that the incorporation of the triazole moiety enhances the antimicrobial efficacy of the compounds.
Anticancer Activity
The anticancer potential of the compound has been evaluated in various studies focusing on different cancer cell lines:
| Cell Line | Compound | IC50 (μM) | Mechanism |
|---|---|---|---|
| MCF-7 | 3-Cyclohexyl derivative | 8.5 | Induces apoptosis |
| NCI-H460 | 3-Cyclohexyl derivative | 12.0 | Inhibits cell proliferation |
| HepG2 | 3-Cyclohexyl derivative | 15.0 | Disrupts microtubule formation |
The data indicates that this compound may induce apoptosis and inhibit cell proliferation, making it a candidate for further investigation as an anticancer agent.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various triazolopyrimidine derivatives, including those related to our compound, against resistant bacterial strains. The findings highlighted significant antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus.
- Cancer Cell Line Screening : In vitro studies on MCF-7 and NCI-H460 cell lines revealed that the compound significantly reduced cell viability at concentrations below 20 µM, indicating its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
